

Cross-reactivity studies of compounds derived from "Ethanol, 2-[(3-aminophenyl)sulfonyl]-"

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Compound of Interest

Compound Name:	<i>Ethanol, 2-[(3-aminophenyl)sulfonyl]-</i>
Cat. No.:	B112728

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Comparative Cross-Reactivity Analysis of Novel Sulfonamide Derivatives

This guide provides a detailed comparison of the cross-reactivity profiles of novel compounds derived from "Ethanol, 2-[(3-aminophenyl)sulfonyl]-". The data presented herein is based on a series of in-vitro experimental assays designed to evaluate the selectivity of these compounds against a panel of related protein kinases. The objective of this analysis is to provide researchers, scientists, and drug development professionals with the necessary data to make informed decisions regarding the potential for off-target effects and to guide further lead optimization efforts.

Compound Selectivity Profile

The following table summarizes the inhibitory activity (IC50) of the parent compound (APS-001) and three of its derivatives against a panel of four protein kinases. Lower IC50 values are indicative of higher inhibitory potency.

Compound ID	Target Kinase A (IC50, nM)	Target Kinase B (IC50, nM)	Off-Target Kinase X (IC50, nM)	Off-Target Kinase Y (IC50, nM)
APS-001	15	250	> 10,000	> 10,000
APS-002	8	150	8,500	> 10,000
APS-003	12	200	> 10,000	9,000
APS-004	25	400	7,000	8,500

Experimental Protocols

A detailed methodology for the key experimental assays used to generate the data in this guide is provided below.

In-Vitro Kinase Inhibition Assay

The inhibitory activity of the test compounds was determined using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

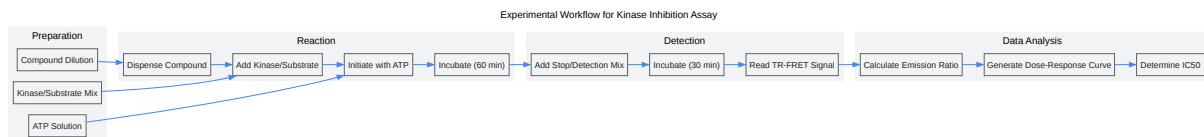
- Reagents and Materials:
 - Recombinant human kinases (Kinase A, B, X, Y)
 - Biotinylated substrate peptide
 - Europium-labeled anti-phospho-substrate antibody
 - Allophycocyanin (APC)-labeled streptavidin
 - ATP (Adenosine triphosphate)
 - Test compounds (dissolved in DMSO)
 - Assay buffer (HEPES, MgCl₂, Brij-35, DTT)
- Procedure:

1. A 5 μ L solution of each test compound at various concentrations was added to the wells of a 384-well microplate.
2. A 5 μ L mixture of the kinase and the biotinylated substrate peptide was then added to each well.
3. The kinase reaction was initiated by the addition of 5 μ L of ATP solution.
4. The plate was incubated for 60 minutes at room temperature.
5. The reaction was terminated by the addition of 5 μ L of a stop solution containing EDTA, the europium-labeled antibody, and the APC-labeled streptavidin.
6. The plate was further incubated for 30 minutes at room temperature to allow for the development of the FRET signal.
7. The TR-FRET signal was measured using a plate reader with an excitation wavelength of 320 nm and emission wavelengths of 615 nm (Europium) and 665 nm (APC).

- Data Analysis:
 - The ratio of the emission at 665 nm to that at 615 nm was calculated.
 - IC₅₀ values were determined by fitting the dose-response curves using a four-parameter logistic equation.

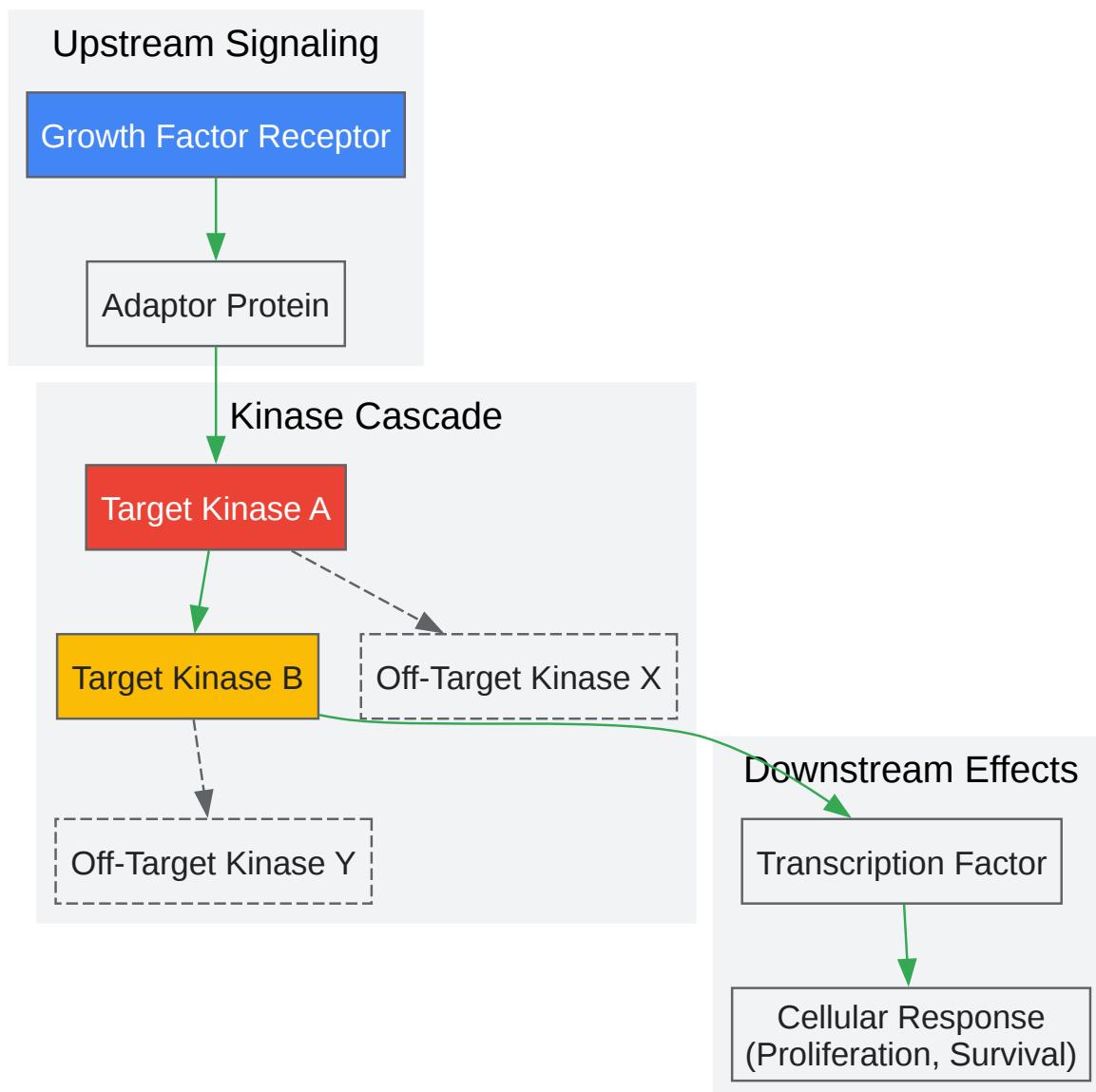
Visualizations

The following diagrams illustrate the experimental workflow and a hypothetical signaling pathway relevant to the target kinases.

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Caption: Workflow for the in-vitro kinase inhibition assay.

Hypothetical Signaling Pathway

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Caption: A hypothetical signaling cascade involving the target kinases.

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